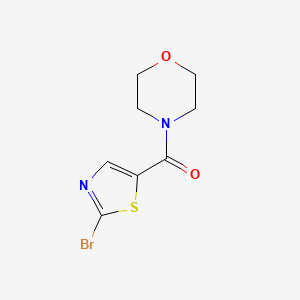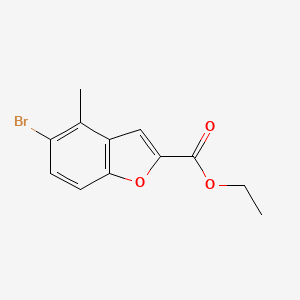
4-chloro-3-(isoquinolin-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-(isoquinolin-1-yl)aniline is an organic compound with the molecular formula C15H11ClN2. It is a derivative of benzenamine, where the amino group is substituted with a 4-chloro and a 3-(1-isoquinolinyl) group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(isoquinolin-1-yl)aniline typically involves the reaction of isoquinoline with 4-chloro-3-nitrobenzenamine. The nitro group is reduced to an amino group under suitable conditions. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-3-(isoquinolin-1-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of different amine derivatives.
Substitution: Formation of substituted benzenamine derivatives.
Applications De Recherche Scientifique
4-chloro-3-(isoquinolin-1-yl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-chloro-3-(isoquinolin-1-yl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-3-(isoquinolin-1-yl)aniline
- This compound derivatives
Comparison
This compound is unique due to the presence of both the chloro and isoquinolinyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C15H11ClN2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
4-chloro-3-isoquinolin-1-ylaniline |
InChI |
InChI=1S/C15H11ClN2/c16-14-6-5-11(17)9-13(14)15-12-4-2-1-3-10(12)7-8-18-15/h1-9H,17H2 |
Clé InChI |
KIMFXFZORNYMGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CN=C2C3=C(C=CC(=C3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3',4-Dihexyl-[2,2'-bithiophen]-5-yl)boronic acid](/img/structure/B1510468.png)








![(3R)-N-[5-chloro-4-[6-(oxan-4-ylmethylamino)pyridin-2-yl]pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1510515.png)



